1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine
Overview
Description
1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine, also known as MDL-100,907, is a selective antagonist of the 5-HT2A serotonin receptor. It was first synthesized in 1993 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
As a selective antagonist of the 5-HT2A serotonin receptor, 1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine blocks the binding of serotonin to this receptor, thereby inhibiting downstream signaling pathways. This results in a decrease in the activity of certain brain regions that are implicated in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and human studies. These include alterations in neurotransmitter release, changes in brain metabolism, and modulation of neural activity in specific brain regions.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments, including its high affinity and selectivity for the 5-HT2A serotonin receptor, as well as its well-characterized mechanism of action. However, limitations include the potential for off-target effects and the need for careful dosing and administration to avoid adverse effects.
Future Directions
Future research on 1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its use as a tool for studying the role of the 5-HT2A serotonin receptor in brain function and behavior. Additionally, further studies could investigate the potential for combination therapies with other drugs targeting the same or different receptors to enhance therapeutic efficacy.
Scientific Research Applications
1-(3,4-dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have high affinity and selectivity for the 5-HT2A serotonin receptor, which is implicated in the pathophysiology of these disorders.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-10-14(2)19(12-18(13)26-3)27(24,25)23-8-6-22(7-9-23)15-4-5-16(20)17(21)11-15/h4-5,10-12H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZDFLNSGAIQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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